3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and an octyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps. One common method includes the condensation of 4-(octyloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene derivative. This intermediate is then reacted with propanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring may also play a role in binding to proteins and influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.
1,3-Phenylene bis(4-{[4-(octyloxy)benzylidene]amino}benzoate): Another compound with a benzylidene group and octyloxy substituent, used in material science.
3-[4-(octyloxy)benzylidene]-2,3-dihydro-4H-chromen-4-one:
Uniqueness
3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its combination of a thiazolidine ring and a benzylidene group with an octyloxy substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27NO5S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-octoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H27NO5S/c1-2-3-4-5-6-7-14-27-17-10-8-16(9-11-17)15-18-20(25)22(21(26)28-18)13-12-19(23)24/h8-11,15H,2-7,12-14H2,1H3,(H,23,24)/b18-15- |
InChI Key |
XNHPOBAEBHCWOH-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O |
Origin of Product |
United States |
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